molecular formula C19H22FNO3 B5782635 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

Cat. No. B5782635
M. Wt: 331.4 g/mol
InChI Key: WWRMCMCIZRHUMA-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research areas. This compound is a derivative of benzamide and is synthesized through a specific method. In

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is not fully understood, but it is believed to act on various receptors in the brain and peripheral tissues. The compound has been found to have affinity for dopamine, serotonin, and adrenergic receptors. It has also been found to have an inhibitory effect on the reuptake of these neurotransmitters.
Biochemical and physiological effects:
The biochemical and physiological effects of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide have been studied extensively. The compound has been found to have an analgesic effect, which is believed to be due to its action on the opioid receptors in the brain. It has also been found to have an antipsychotic effect, which is believed to be due to its action on the dopamine receptors in the brain. The compound has also been found to have an anti-inflammatory effect, which is believed to be due to its action on the cyclooxygenase enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide in lab experiments include its potential as a research tool for studying various neurological disorders and its potential as a therapeutic agent for various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential as a research tool for studying various neurological disorders. Additionally, further studies are needed to fully understand the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide is a chemical compound that has potential application in various research areas. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and research tool.

Synthesis Methods

The synthesis of 3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide involves the reaction between 4-fluoroacetophenone and 3,4-diethoxybenzoyl chloride in the presence of a catalyst. The reaction takes place in an organic solvent, and the resulting product is purified through various techniques such as recrystallization and column chromatography. The synthesized compound has been characterized through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

This chemical compound has been found to have potential application in various research areas such as medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential as an anticancer agent, antipsychotic agent, and analgesic agent. It has also been found to have potential application in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO3/c1-3-23-17-10-7-15(13-18(17)24-4-2)19(22)21-12-11-14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRMCMCIZRHUMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide

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